Neorauflavane
Description
Properties
IUPAC Name |
4-(5-methoxy-2,2-dimethyl-7,8-dihydro-6H-pyrano[3,2-g]chromen-7-yl)benzene-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-21(2)7-6-15-19(26-21)10-18-16(20(15)24-3)8-12(11-25-18)14-5-4-13(22)9-17(14)23/h4-7,9-10,12,22-23H,8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKVRTIAGSMQLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2OC)CC(CO3)C4=C(C=C(C=C4)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection and Partitioning
The aerial parts of C. hirtella are dried, powdered, and macerated in 80% aqueous methanol. Methanol’s polarity efficiently extracts flavonoid derivatives, including this compound, while minimizing co-extraction of non-polar contaminants. The crude extract is partitioned with ethyl acetate and water, concentrating the phenolic content in the organic phase.
Chromatographic Purification
The ethyl acetate fraction undergoes silica gel column chromatography with a gradient elution system (chloroform:methanol, 9:1 to 1:1). This compound is eluted in intermediate polarity fractions, which are further purified via Sephadex LH-20 chromatography using methanol as the mobile phase. Final isolation employs preparative HPLC with a C18 column, achieving >95% purity.
Table 1: Key Parameters for Natural Extraction
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol extraction | 80% MeOH, 48 hr maceration | 12.5 | 20–30 |
| Ethyl acetate partition | Liquid-liquid extraction, 3 cycles | 8.2 | 40–50 |
| Silica gel chromatography | CHCl3:MeOH (9:1 to 1:1) | 2.1 | 70–80 |
| Sephadex LH-20 | MeOH isocratic elution | 0.9 | 90–95 |
Synthetic Approaches Inspired by Dihydroflavonol Synthesis
While natural extraction remains the primary source, synthetic routes for this compound are emerging, drawing from methodologies developed for dihydroflavonol analogs. A recent study on dihydroflavonol synthesis provides a template for constructing this compound’s core structure: 3-hydroxy-3-phenylchroman-4-one.
Retrosynthetic Analysis
The synthesis begins with commercially available 2,4,6-trihydroxybenzaldehyde (5 ) and 1-(2,4-dihydroxyphenyl)ethan-1-one (9 ). Protecting phenolic hydroxyl groups with benzyl ethers prevents undesired side reactions during coupling steps. The aldehyde group in 5 is protected as a 1,3-dioxane acetal to avoid intramolecular aldol condensation.
Key Intermediate Synthesis
The protected aldehyde (6 ) undergoes nucleophilic substitution with 1-(2,4-bis(benzyloxy)-3-iodophenyl)-2-bromoethan-1-one (12 ) in dimethylformamide (DMF) under alkaline conditions (K2CO3), yielding the coupled product 4 (44.8% yield). Intramolecular benzoin condensation catalyzed by N-heterocyclic carbene (NHC) catalysts constructs the chroman-4-one core (3 ).
Table 2: Synthetic Route Optimization for Intermediate 3
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| NHC-C | Et3N | Toluene | 40.3 |
| NHC-D | K2CO3 | THF | 23.0 |
| NHC-A | Cs2CO3 | THF | 0 |
Final Hydrogenation and Deprotection
Intermediate 3 undergoes hydrogenation (H2/Pd-C) in ethanol to remove benzyl protecting groups, yielding this compound (14 ). The reaction is monitored via LC-MS, with final purification by recrystallization from methanol.
Analytical Characterization and Validation
Spectroscopic Identification
This compound is characterized by NMR and LC-MS:
Chemical Reactions Analysis
Types of Reactions: Neorauflavane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: It can be reduced to form different hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Strong nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant biological and chemical properties .
Scientific Research Applications
Tyrosinase Inhibition and Dermatological Applications
Mechanism of Action
Neorauflavane exhibits remarkable inhibitory activity against tyrosinase, with an IC50 value of 30 nM for monophenolase activity, making it approximately 400 times more potent than kojic acid, a commonly used skin-lightening agent . The compound's mechanism involves competitive inhibition, where it binds to the active site of the enzyme, thereby preventing substrate access .
Clinical Implications
The inhibition of tyrosinase is particularly relevant for conditions characterized by excessive melanin production, such as:
- Hyperpigmentation Disorders : this compound could be utilized in formulations aimed at treating age spots, melasma, and other forms of hyperpigmentation.
- Skin Lightening Products : Due to its high potency, this compound may serve as an effective ingredient in cosmetic products designed for skin whitening.
Case Studies and Research Findings
Research has demonstrated that this compound significantly reduces melanin content in B16 melanoma cells with an IC50 of 12.95 µM . Additionally, studies have shown that this compound can efficiently inhibit melanin production without causing cytotoxic effects, suggesting its safety for topical applications .
Neuroprotective Potential
Relevance to Neurodegenerative Diseases
Beyond dermatological applications, this compound's role as a tyrosinase inhibitor may extend to neurodegenerative diseases such as Parkinson's disease. Tyrosinase has been implicated in the oxidative stress associated with neurodegeneration . By inhibiting this enzyme, this compound could potentially mitigate neurodegenerative processes.
Research Insights
Recent studies suggest that the neuroprotective properties of this compound may stem from its ability to reduce oxidative stress and prevent neuronal damage. This opens avenues for further investigation into its use as a therapeutic agent for conditions like Parkinson's disease .
Comparative Analysis with Other Tyrosinase Inhibitors
To better understand the efficacy of this compound, a comparative analysis with other known tyrosinase inhibitors is presented below:
| Compound | IC50 (nM) | Source | Notes |
|---|---|---|---|
| This compound | 30 | Campylotropis hirtella | Highly potent; competitive inhibitor |
| Kojic Acid | 12,000 | Fungal origin | Commonly used; less potent |
| Oxyresveratrol | 1,600 | Natural sources | Non-competitive inhibitor; lower potency |
| Arbutin | 50,000 | Natural sources | Less effective; often used in cosmetic products |
Mechanism of Action
Neorauflavane exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in melanin production. It binds to the active site of tyrosinase, preventing the enzyme from catalyzing the oxidation of tyrosine to dihydroxyphenylalanine (DOPA) and subsequently to dopaquinone. This inhibition reduces melanin production, making this compound effective in treating hyperpigmentation disorders .
Comparison with Similar Compounds
This compound vs. Eupafolin
- Potency: this compound’s monophenolase IC50 (30 nM) is significantly lower than Eupafolin’s effective concentration (5–10 μM in cells), indicating superior enzymatic inhibition .
- Mechanistic Complexity: While both compounds suppress melanogenesis via TRP-1/TRP-2 and downstream signaling, this compound’s binding mode is well-defined, whereas Eupafolin’s action relies on broader pathway modulation (e.g., MAPK) .
This compound vs. Tricuspidata
- Efficacy: Tricuspidata’s activity is 10-fold higher than kojic acid but substantially weaker than this compound (assuming kojic acid’s IC50 ~12 μM for monophenolase) .
This compound vs. Genistein and (-)-Taxifolin
- Functional Overlap : Genistein and (-)-Taxifolin share tyrosinase-inhibitory properties but lack detailed mechanistic data. This compound’s specificity and potency are better validated .
- Therapeutic Scope: Genistein’s anti-photoaging effects are distinct from this compound’s depigmentation focus, highlighting functional divergence among flavonoid analogs .
Mechanistic and Structural Advantages of this compound
This compound’s superiority stems from its dual inhibition of monophenolase and diphenolase, a rare feature among natural tyrosinase inhibitors . Kinetic studies confirm its competitive binding to the enzyme’s active site, with a Kiapp of 1.48 nM, underscoring high affinity . Molecular docking reveals that the B-ring catechol group forms hydrogen bonds with histidine residues (His244, His263) in tyrosinase, while the A-ring methoxy group stabilizes hydrophobic interactions . These structural insights contrast with Eupafolin’s indirect pathway modulation and Tricuspidata’s undefined mechanism, positioning this compound as a more target-specific candidate .
Biological Activity
Neorauflavane is a naturally occurring flavonoid isolated from the plant Campylotropis hirtella , known for its significant biological activity, particularly as a potent inhibitor of the enzyme tyrosinase. Tyrosinase plays a crucial role in melanin biosynthesis, making this compound a compound of interest for both cosmetic and therapeutic applications, including the treatment of skin hyperpigmentation and neurodegenerative diseases like Parkinson's disease.
Chemical Structure
This compound's chemical structure contributes to its biological activity. It features a resorcinol motif in its B-ring and a methoxy group in its A-ring, which are critical for binding to the active site of tyrosinase. The molecular formula is C₁₅H₁₄O₅, and its structure can be represented as follows:
This compound Structure
Tyrosinase Inhibition
This compound exhibits remarkable inhibitory activity against tyrosinase, with an IC50 value of 30 nM for monophenolase activity, making it approximately 400-fold more potent than kojic acid , a widely used tyrosinase inhibitor in cosmetic formulations . The compound also inhibits diphenolase activity with an IC50 of 500 nM .
Kinetic Studies
Kinetic studies reveal that this compound acts as a competitive inhibitor against both monophenolase and diphenolase activities of tyrosinase. The kinetic parameters for monophenolase inhibition are as follows:
- Ki(app) : 1.48 nM
- k3 : 0.0033 nM min
- k4 : 0.0049 min
These findings suggest that this compound binds reversibly to the enzyme, indicating potential for therapeutic applications in managing conditions related to excessive melanin production .
Effects on Melanin Production
In cellular assays using B16 melanoma cells, this compound effectively reduced melanin content with an IC50 of 12.95 µM . This indicates its potential as a skin-whitening agent . The compound's ability to modulate melanin synthesis could be beneficial not only for cosmetic purposes but also for addressing hyperpigmentation disorders.
Neuroprotective Potential
Recent studies have suggested that the inhibition of tyrosinase may also correlate with neuroprotective effects, particularly in the context of Parkinson's disease. The link between tyrosinase inhibition and neurodegenerative disease management presents an exciting avenue for further research into this compound's therapeutic potential .
Study 1: Inhibition Mechanism Analysis
A study conducted by Tan et al. (2016) focused on the inhibitory mechanism of this compound using molecular docking simulations. The results indicated that the binding affinity of this compound to tyrosinase is significantly influenced by its structural features, particularly the resorcinol group .
Study 2: Comparative Analysis with Other Inhibitors
A comparative study highlighted that this compound outperformed several other known inhibitors in terms of potency. For instance, while arbutin has an IC50 value ranging from 50 µM to 100 µM, this compound's superior efficacy positions it as a promising candidate for further development in dermatological applications .
Summary Table of Biological Activities
| Compound | Type of Activity | IC50 Value (nM) | Source |
|---|---|---|---|
| This compound | Tyrosinase Monophenolase | 30 | Campylotropis hirtella |
| This compound | Tyrosinase Diphenolase | 500 | Campylotropis hirtella |
| Kojic Acid | Tyrosinase Inhibition | ~12,000 | Various sources |
| Arbutin | Tyrosinase Inhibition | 50-100 | Various sources |
Q & A
Q. What are the validated experimental protocols for isolating and identifying Neorauflavane from its natural source?
Q. How is this compound’s tyrosinase inhibition activity quantified in vitro?
Tyrosinase inhibition assays typically use mushroom tyrosinase or recombinant human tyrosinase. The IC₅₀ value (concentration causing 50% inhibition) is determined via spectrophotometric measurement of dopachrome formation from L-DOPA. Key parameters include:
Q. What are the recommended cell-based models for studying this compound’s anti-melanogenic effects?
B16 murine melanoma cells are the gold standard for assessing melanin synthesis inhibition. Researchers should:
- Pre-treat cells with this compound (e.g., 24–48 hours)
- Measure intracellular melanin content via NaOH solubilization and absorbance at 405 nm
- Normalize data to cell viability (MTT assay) to exclude cytotoxicity confounders .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s IC₅₀ values across studies?
Discrepancies in reported IC₅₀ values (e.g., 30 nM for monophenolase vs. 500 nM for diphenolase activity) may arise from:
- Variations in enzyme sources (species-specific tyrosinase isoforms)
- Assay conditions (pH, temperature, substrate saturation)
- Methodological biases (e.g., endpoint vs. kinetic assays). Resolution strategy : Standardize protocols using WHO-recommended tyrosinase sources and validate results with orthogonal assays (e.g., isothermal titration calorimetry) .
Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound in multi-variable systems?
Advanced analyses include:
Q. How can researchers address the limited bioavailability of this compound in preclinical models?
Strategies to enhance bioavailability:
Q. What are the best practices for validating this compound’s specificity as a tyrosinase inhibitor?
To rule off-target effects:
- Kinase profiling assays : Test against a panel of 50+ kinases (e.g., EGFR, VEGFR)
- CRISPR/Cas9 knockout models : Validate melanin reduction in tyrosinase-deficient cells
- Molecular docking studies : Predict binding affinity to tyrosinase’s active site (e.g., Cu²⁺ coordination) .
Methodological Guidelines
- Data Reprodubility : Document all experimental conditions (e.g., buffer composition, enzyme lot numbers) in supplementary materials .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare reporting .
- Conflict Resolution : Use funnel plots or Egger’s regression to assess publication bias in meta-analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
